
Trachyloban-2B,6B,18,19-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachyloban-2B,6B,18,19-tetraol is a diterpenoid compound with the molecular formula C20H32O4 It is a member of the trachylobane family, which is known for its unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trachyloban-2B,6B,18,19-tetraol typically involves a multi-step process. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves the enantioselective and scalable synthesis of ent-trachylobanes. For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to selectively convert the synthesized ent-trachylobanes into higher functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.
Chemical Reactions Analysis
Types of Reactions
Trachyloban-2B,6B,18,19-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the synthesis and functionalization of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. For example, the C-11 oxidized ent-trachylobane and the C-3 oxidized derivative are notable products obtained through selective C-H oxidation .
Scientific Research Applications
Trachyloban-2B,6B,18,19-tetraol has several scientific research applications:
Mechanism of Action
The mechanism of action of Trachyloban-2B,6B,18,19-tetraol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to exhibit weak binding activity to the antiapoptotic protein Bcl-xL . This interaction can influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
ent-Trachylobane: A stereoisomer of Trachyloban-2B,6B,18,19-tetraol with similar structural features.
ent-Kaurane: Another diterpenoid with a similar carbon framework but different functional groups.
ent-Atisane: A diterpenoid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific functionalization pattern and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying selective oxidation and reduction reactions, as well as for exploring its potential biological activities .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,3R,4S,7S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-3,7-diol |
InChI |
InChI=1S/C20H32O4/c1-17-4-11(23)5-20(9-21,10-22)16(17)14(24)7-19-6-13-12(3-15(17)19)18(13,2)8-19/h11-16,21-24H,3-10H2,1-2H3/t11-,12+,13?,14+,15-,16-,17-,18+,19+/m0/s1 |
InChI Key |
YPPPTXCDCPVIBS-NJLZRGSMSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO)O |
Canonical SMILES |
CC12CC(CC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



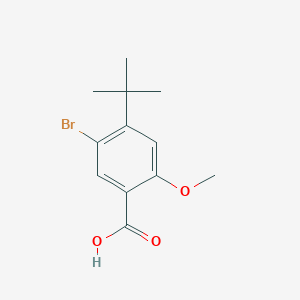
![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)
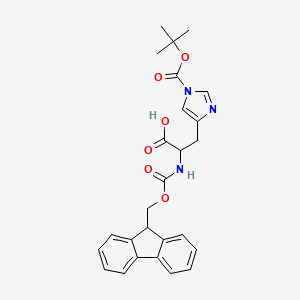
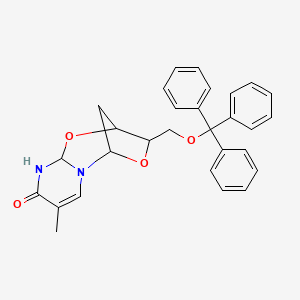
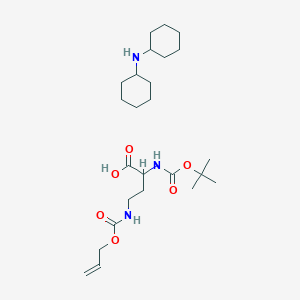


![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
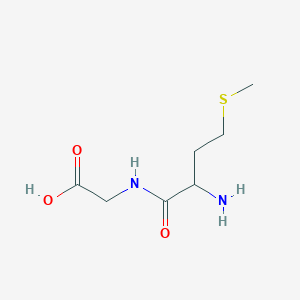
![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
